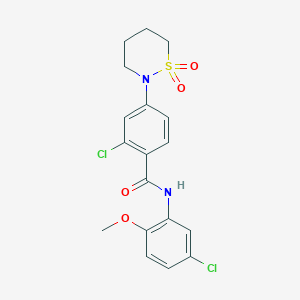![molecular formula C22H29N3O2 B363646 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione CAS No. 1008189-16-9](/img/structure/B363646.png)
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, also known as ADAM-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is its specificity for MMPs, which makes it a potentially safer and more effective alternative to other MMP inhibitors that have been studied in the past. However, one limitation of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is that it is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are a number of potential future directions for research on 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. One area of interest is the development of new cancer therapies that incorporate 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, as well as its potential applications in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, more research is needed to fully understand the safety and efficacy of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, particularly in human clinical trials.
Métodos De Síntesis
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is synthesized through a multi-step process that involves the reaction of adamantane-1-carboxylic acid with 4-(dimethylamino)phenylhydrazine to form an intermediate product. This is then reacted with phosgene to produce the final product, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione.
Aplicaciones Científicas De Investigación
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and arthritis.
Propiedades
IUPAC Name |
3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXEXFOESKBCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B363564.png)



![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)
![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B363636.png)
![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)